5-Bromo-7H-benzo[c]fluoren-7-one

Catalog No.
S3617725
CAS No.
64356-33-8
M.F
C17H9BrO
M. Wt
309.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7H-benzo[c]fluoren-7-one

CAS Number

64356-33-8

Product Name

5-Bromo-7H-benzo[c]fluoren-7-one

IUPAC Name

5-bromobenzo[c]fluoren-7-one

Molecular Formula

C17H9BrO

Molecular Weight

309.16 g/mol

InChI

InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H

InChI Key

DSHOXYZGFKAFLO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br
  • Intermediate in Organic Synthesis

    The presence of a reactive bromine group suggests 5-Bromo-7H-benzo[c]fluoren-7-one could be a useful intermediate for further organic synthesis. By replacing the bromine with other functional groups, researchers could potentially create new molecules with desired properties [].

  • Precursor for Fluorescent Materials

    The core structure of 5-Bromo-7H-benzo[c]fluoren-7-one belongs to a class of compounds known as fluorenones, some of which exhibit fluorescent properties []. Further functionalization of 5-Bromo-7H-benzo[c]fluoren-7-one could lead to the development of new fluorescent materials for various applications such as bioimaging or organic light-emitting diodes (OLEDs).

5-Bromo-7H-benzo[c]fluoren-7-one is an organic compound with the molecular formula C17H9BrOC_{17}H_9BrO and a molecular weight of approximately 309.16 g/mol. This compound is a brominated derivative of benzo[c]fluorenone, characterized by the presence of a bromine atom at the 5th position of the benzo[c]fluorenone structure. Its chemical structure features a fused polycyclic aromatic system, which contributes to its unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone, allowing for the formation of derivatives like 5-Iodo-7H-benzo[c]fluoren-7-one.
  • Oxidation and Reduction Reactions: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups or reduced with lithium aluminum hydride to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules through interactions with other aromatic compounds.

The synthesis of 5-Bromo-7H-benzo[c]fluoren-7-one typically involves multi-step reactions:

  • Bromination of Benzo[c]fluorenone: A common method includes the bromination of benzo[c]fluorenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like tetrachloromethane. This reaction is usually carried out under reflux conditions for several hours.
  • Regioselective Reaction: Alternatively, starting from 6-methoxyindenone, a regioselective reaction can be conducted in N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for approximately 16 hours. The product is then purified using preparative thin-layer chromatography with an ethyl acetate and petroleum ether solvent system.

5-Bromo-7H-benzo[c]fluoren-7-one has several potential applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and dyes.
  • Biological Research: It may be used in studies involving the interaction of brominated aromatic compounds with biological systems, potentially leading to new therapeutic agents .

Several compounds share structural similarities with 5-Bromo-7H-benzo[c]fluoren-7-one:

Compound NameMolecular FormulaKey Features
7H-Benzo[c]fluoren-7-oneC17H10OC_{17}H_{10}OParent compound without the bromine atom; less reactive in substitution reactions.
5-Chloro-7H-benzo[c]fluoren-7-oneC17H9ClOC_{17}H_9ClOChlorinated derivative; different reactivity compared to the brominated version.
5-Iodo-7H-benzo[c]fluoren-7-oneC17H9IOC_{17}H_9IOIodinated derivative; exhibits different chemical properties due to iodine's larger size.
5-Bromo-7,7-dimethyl-7H-benzo[c]fluoreneC19H15BrC_{19}H_{15}BrContains two methyl groups; affects steric properties and reactivity significantly compared to the parent compound.

Uniqueness

The uniqueness of 5-Bromo-7H-benzo[c]fluoren-7-one lies in its specific arrangement of atoms, particularly the bromine atom at the 5th position, which imparts distinct chemical properties and reactivity compared to its non-brominated or differently halogenated counterparts. This specificity enhances its value for particular applications in research and industry .

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Dates

Modify: 2023-08-20

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